molecular formula C16H23BrClNO6 B4004464 [4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate

[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate

Cat. No.: B4004464
M. Wt: 440.7 g/mol
InChI Key: GVPAVHDYPKPYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate is a useful research compound. Its molecular formula is C16H23BrClNO6 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.03973 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impact of Chlorophenoxy Herbicides

  • Birth Malformations and Adverse Perinatal Outcomes : A study highlighted significant increases in birth malformations among populations in U.S. Wheat-producing states, potentially due to exposure to chlorophenoxy herbicides used for weed control in grain farming. Notably, these herbicides include compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), which share a structural resemblance to the query compound through their chlorophenoxy components (Schreinemachers, 2003).

  • Soft Tissue Sarcoma and Phenoxyherbicides : Another study in New Zealand investigated the association between exposure to phenoxyherbicides or chlorophenols and the risk of soft tissue sarcoma, suggesting potential health risks from long-term exposure to these chemicals (Smith et al., 1984).

Exposure to Chlorophenols and Health Effects

  • Human Urinary Excretion of Non-Persistent Environmental Chemicals : This research overviewed the Danish population's exposure to non-persistent chemicals, including chlorophenols, which are used as pesticides and fungicides. The study indicates widespread exposure to these compounds, highlighting the need for further understanding of their effects on human health (Frederiksen et al., 2014).

  • Exposure to Organophosphate Flame Retardants : A study on children showed that exposure to organophosphate flame retardants, which can contain chlorinated and brominated components similar to the compound , was associated with increased levels of urinary oxidative stress biomarkers. This suggests potential adverse health effects from exposure to such chemicals (Bamai et al., 2019).

These studies provide a glimpse into the broad range of scientific research applications and health considerations related to chlorophenoxy compounds and their derivatives. While they do not directly address the specific compound "4-(2-bromo-4-chlorophenoxy)butylamine oxalate," they underscore the importance of studying the environmental and health impacts of chemically related substances.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Without more information, it’s difficult to speculate on this .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, many bromine and chlorine-containing compounds are considered hazardous and require careful handling .

Properties

IUPAC Name

4-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrClNO2.C2H2O4/c1-18-9-4-8-17-7-2-3-10-19-14-6-5-12(16)11-13(14)15;3-1(4)2(5)6/h5-6,11,17H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPAVHDYPKPYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate
Reactant of Route 2
[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate
Reactant of Route 3
[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate
Reactant of Route 4
[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate
Reactant of Route 5
Reactant of Route 5
[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate
Reactant of Route 6
Reactant of Route 6
[4-(2-bromo-4-chlorophenoxy)butyl](3-methoxypropyl)amine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.